

# Benchmarking Gosogliptin's safety profile against first-generation DPP-4 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Gosogliptin |           |
| Cat. No.:            | B1671992    | Get Quote |

## Gosogliptin: A Safety Profile Benchmark Against First-Generation DPP-4 Inhibitors

A Comparative Guide for Researchers and Drug Development Professionals

The advent of dipeptidyl peptidase-4 (DPP-4) inhibitors has marked a significant advancement in the management of type 2 diabetes mellitus (T2DM). **Gosogliptin**, a newer entrant in this class, offers a promising therapeutic option. This guide provides an objective comparison of the safety profile of **gosogliptin** against first-generation DPP-4 inhibitors, namely sitagliptin, vildagliptin, saxagliptin, and alogliptin, supported by available clinical trial data and experimental protocols.

### **Mechanism of Action: The Incretin Pathway**

DPP-4 inhibitors exert their glucose-lowering effects by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By prolonging the action of GLP-1 and GIP, DPP-4 inhibitors enhance glycemic control.





Click to download full resolution via product page

Figure 1. Mechanism of Action of DPP-4 Inhibitors.



## Head-to-Head Comparative Safety Data: Gosogliptin vs. Vildagliptin

A key clinical trial (NCT03088670) provides the most direct evidence for **gosogliptin**'s safety profile in comparison to a first-generation DPP-4 inhibitor, vildagliptin.[1][2][3][4] This multicenter, randomized study evaluated the efficacy and safety of **gosogliptin** as monotherapy and in combination with metformin versus vildagliptin in drug-naive T2DM patients.[1][2][3][4]

#### **Experimental Protocol: NCT03088670**

- Study Design: A two-stage study with a 12-week monotherapy phase followed by a 24-week combination therapy phase with metformin.[1][4]
- Participants: 299 drug-naive patients with type 2 diabetes mellitus.[5]
- Intervention:
  - Group 1: Gosogliptin monotherapy for 12 weeks, followed by gosogliptin plus metformin for 24 weeks.
  - Group 2: Vildagliptin monotherapy for 12 weeks, followed by vildagliptin plus metformin for 24 weeks.[1][4]
- Primary Objective: To demonstrate non-inferiority of **gosogliptin** to vildagliptin in affecting HbA1c at weeks 12 and 36.[1][3]
- Safety Assessment: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and hypoglycemic events.





Click to download full resolution via product page

Figure 2. Experimental Workflow of the Gosogliptin vs. Vildagliptin Clinical Trial.

#### **Safety and Tolerability Findings**

The study concluded that **gosogliptin** has a comparable safety and tolerability profile to vildagliptin.[5] Both drugs were well-tolerated in both monotherapy and combination therapy with metformin.[5]

| Adverse Event Category     | Gosogliptin                                                                                                           | Vildagliptin                                                                                                         |
|----------------------------|-----------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Overall Adverse Events     | Comparable incidence to vildagliptin                                                                                  | Comparable incidence to gosogliptin                                                                                  |
| Hypoglycemia               | No severe hypoglycemic events reported                                                                                | No severe hypoglycemic events reported                                                                               |
| Gastrointestinal Disorders | Adverse effects were mostly associated with gastrointestinal disorders, with comparable frequency to vildagliptin.[6] | Adverse effects were mostly associated with gastrointestinal disorders, with comparable frequency to gosogliptin.[6] |

Table 1. Summary of Adverse Events in the **Gosogliptin** vs. Vildagliptin Head-to-Head Trial.

### **Safety Profile of First-Generation DPP-4 Inhibitors**







The safety profiles of first-generation DPP-4 inhibitors have been extensively studied in numerous clinical trials and are well-characterized.



| Adverse Event<br>Category   | Sitagliptin                                                                                                    | Vildagliptin                                                               | Saxagliptin                                                                                | Alogliptin                                                                |
|-----------------------------|----------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| Common<br>Adverse Events    | Nasopharyngitis,<br>headache, upper<br>respiratory tract<br>infection                                          | Headache,<br>nasopharyngitis,<br>dizziness                                 | Upper respiratory<br>tract infection,<br>urinary tract<br>infection,<br>headache           | Nasopharyngitis,<br>headache, upper<br>respiratory tract<br>infection     |
| Hypoglycemia                | Low risk when used as monotherapy or with metformin; increased risk with sulfonylureas or insulin.             | Low risk as<br>monotherapy;<br>increased risk<br>with<br>sulfonylureas.[7] | Low risk when used as monotherapy or with metformin; increased risk with sulfonylureas.[8] | Low risk as monotherapy; increased risk with sulfonylureas or insulin.[9] |
| Gastrointestinal<br>Effects | Generally well-tolerated with a low incidence of GI side effects. [10][11][12]                                 | Generally well-<br>tolerated.[7]                                           | Generally well-<br>tolerated.                                                              | Generally well-<br>tolerated.                                             |
| Pancreatitis                | Post-marketing reports of acute pancreatitis. A causal relationship has not been definitively established.[13] | Reports of acute pancreatitis exist.                                       | Cardiovascular safety trials have not shown a significant increase in pancreatitis risk.   | Post-marketing reports of acute pancreatitis.                             |



| Heart Failure                 | The TECOS cardiovascular outcomes trial did not show an increased risk of hospitalization for heart failure. [16] | Data on heart failure risk is less definitive compared to other DPP-4 inhibitors. | The SAVOR-TIMI 53 trial showed an increased risk of hospitalization for heart failure. [17][18][19] | The EXAMINE trial suggested a potential increased risk of hospitalization for heart failure. [17][18] |
|-------------------------------|-------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|
| Joint Pain                    | Post-marketing reports of severe and disabling arthralgia.                                                        | Post-marketing reports of severe and disabling arthralgia.                        | Post-marketing reports of severe and disabling arthralgia.                                          | Post-marketing reports of severe and disabling arthralgia.                                            |
| Hypersensitivity<br>Reactions | Reports of anaphylaxis, angioedema, and exfoliative skin conditions including Stevens-Johnson syndrome.[13]       | Reports of hypersensitivity reactions.                                            | Reports of hypersensitivity reactions.[13][14]                                                      | Reports of hypersensitivity reactions.                                                                |

Table 2. Summary of the Safety Profile of First-Generation DPP-4 Inhibitors.

#### **Discussion and Conclusion**

Based on available head-to-head clinical trial data, **gosogliptin** demonstrates a safety and tolerability profile that is comparable to the first-generation DPP-4 inhibitor, vildagliptin.[5] Both agents are associated with a low risk of hypoglycemia and are generally well-tolerated from a gastrointestinal perspective.

When considering the broader class of first-generation DPP-4 inhibitors, certain safety aspects warrant consideration. An increased risk of hospitalization for heart failure has been observed with saxagliptin and potentially alogliptin, a concern not identified with sitagliptin in its cardiovascular outcomes trial.[16][17][18][19] The risk of pancreatitis and severe joint pain are



class-wide considerations for all DPP-4 inhibitors, including, presumably, **gosogliptin**, although specific long-term data for **gosogliptin** on these outcomes are not yet available.

In conclusion, **gosogliptin** appears to be a safe and effective DPP-4 inhibitor with a safety profile similar to that of vildagliptin. For researchers and drug development professionals, the key differentiating safety factors among DPP-4 inhibitors appear to be the risk of heart failure, which varies between the first-generation agents. Further long-term cardiovascular outcome trials for **gosogliptin** will be crucial to definitively establish its position within the DPP-4 inhibitor class regarding this important safety endpoint.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Efficacy and Safety of Gosogliptin as Monotherapy and in Combination With Metformin vs. Vildagliptin as Monotherapy and in Combination With Metformin in Drug-naive Type 2 Diabetic Patients. [ctv.veeva.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinConnect | Efficacy and Safety of Gosogliptin as Monotherapy and in [clinconnect.io]
- 5. First Russian DPP-4 inhibitor Gosogliptin comparing to Vildagliptin in type 2 diabetes mellitus patients | Galstyan | Diabetes mellitus [dia-endojournals.ru]
- 6. Efficacy and safety of evogliptin versus sitagliptin as add on to metformin alone in a combined russian-korean population. Evo-combi trial | Babenko | Diabetes mellitus [diaendojournals.ru]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Saxagliptin vs. glipizide as add-on therapy in patients with type 2 diabetes mellitus inadequately controlled on metformin alone: long-term (52-week) extension of a 52-week randomised controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of the Dipeptidyl Peptidase-4 Inhibitor Alogliptin in Patients With Type 2 Diabetes and Inadequate Glycemic Control: A randomized, double-blind, placebo-



controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of GLP-1 Analogues versus Sitagliptin in the Management of Type 2 Diabetes: Systematic Review and Meta-Analysis of Head-to-Head Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of GLP-1 Analogues versus Sitagliptin in the Management of Type 2 Diabetes: Systematic Review and Meta-Analysis of Head-to-Head Studies | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Adverse event profiles of dipeptidyl peptidase-4 inhibitors: data mining of the public version of the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adverse event profiles of dipeptidyl peptidase-4 inhibitors: data mining of the public version of the FDA adverse event reporting system PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. uk.practicallaw.thomsonreuters.com [uk.practicallaw.thomsonreuters.com]
- 18. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 19. FDA Scrutinizes Diabetes Drug Saxagliptin (Onglyza And Kombiglyze) For Heart Failure Risk [clinicalleader.com]
- To cite this document: BenchChem. [Benchmarking Gosogliptin's safety profile against first-generation DPP-4 inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671992#benchmarking-gosogliptin-s-safety-profile-against-first-generation-dpp-4-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com